molecular formula C22H18O6 B11306167 methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate

methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate

Katalognummer: B11306167
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: HVWXPTMRELPHGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate is a fused heterocyclic compound featuring a pyranochromene core substituted with a benzoate ester at position 2 and methyl groups at positions 5 and 10. The pyrano[2,3-f]chromene scaffold is characterized by a bicyclic system with two ketone groups (4,8-dioxo) contributing to its electron-deficient nature, which influences reactivity and intermolecular interactions . This compound is structurally related to coumarin derivatives, which are known for fluorescence and biological activities . Its synthesis typically involves multi-step reactions, including formylation and condensation steps, as seen in analogous pyrano[2,3-f]chromene derivatives .

Eigenschaften

Molekularformel

C22H18O6

Molekulargewicht

378.4 g/mol

IUPAC-Name

methyl 4-(5,10-dimethyl-4,8-dioxo-2,3-dihydropyrano[2,3-h]chromen-2-yl)benzoate

InChI

InChI=1S/C22H18O6/c1-11-8-17-20(12(2)9-18(24)27-17)21-19(11)15(23)10-16(28-21)13-4-6-14(7-5-13)22(25)26-3/h4-9,16H,10H2,1-3H3

InChI-Schlüssel

HVWXPTMRELPHGA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC=C(C=C4)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate typically involves the following steps:

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyranochromene core.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

    Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate involves its interaction with cellular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The target compound shares its pyrano[2,3-f]chromene backbone with several analogs but differs in substituents and functional groups:

Compound Name Key Substituents Structural Features Reference
Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate 5,10-dimethyl; 4,8-dioxo; benzoate ester at C2 Electron-deficient core; planar structure; ester group enhances lipophilicity
8-Methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione Phenyl at C4; methyl at C8; no benzoate ester Fluorescence properties due to extended conjugation
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) Methoxybenzoyl at C3; methyl at C7 Reduced conjugation compared to pyrano[2,3-f] systems
2-(2-Furyl)-3-methyl-4-oxo-4H,8H-pyrano[2,3-f]chromene-9-carbonitrile Furyl at C2; cyano at C9 Electron-withdrawing cyano group increases reactivity

Physicochemical Properties

Substituents critically influence solubility, stability, and spectroscopic profiles:

Compound Melting Point (°C) IR/NMR Key Data Bioactivity (if reported) Reference
Target compound Not reported Predicted: C=O stretches (~1670 cm⁻¹), aromatic protons (δ 7.5–8.2 ppm) Unknown (analogs show anticancer/anti-HIV)
4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (17) 129–130 IR: 1670 cm⁻¹ (C=O), 3385 cm⁻¹ (NH); 1H NMR: δ 7.56 (pyrrole H) Antimicrobial (hypothesized)
8-Methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione Not reported Fluorescence emission at 450–500 nm Fluorescent probe applications
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Not reported 1H NMR: δ 3.85 (piperazine CH2), 8.1–8.3 (quinoline protons) Not reported

Biologische Aktivität

Methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyranochromene moiety. Its molecular formula is C18H18O5C_{18}H_{18}O_5, and it features functional groups that may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate exhibits significant antitumor properties. In vitro assays demonstrate that the compound can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (breast)< 1.0Induction of apoptosis via DNA damage
A549 (lung)> 10Resistance due to esterase activity
HeLa (cervical)< 1.0Cell cycle arrest at G2/M phase

The observed cytotoxicity is attributed to the compound's ability to induce double-strand breaks in DNA, leading to apoptosis in sensitive cancer cells .

The antitumor effects of the compound are linked to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Specific findings include:

  • DNA Damage : The compound induces DNA double-strand breaks which are critical for triggering apoptotic pathways.
  • Esterase Activity : The variability in sensitivity among different cell lines (e.g., A549 cells show resistance) is associated with the presence of esterases that can hydrolyze the methyl ester group of the compound .

Case Studies

  • In Vivo Studies : In animal models, administration of methyl 4-(5,10-dimethyl-4,8-dioxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-2-yl)benzoate resulted in significant tumor size reduction without noticeable toxicity. This suggests a favorable therapeutic index.
  • Clinical Relevance : A study involving xenograft models demonstrated that higher doses led to a dose-dependent reduction in tumor volume compared to controls. The absence of systemic toxicity indicates potential for clinical application in oncology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.